molecular formula C6H5NO2S B183290 2-Mercaptonicotinic acid CAS No. 38521-46-9

2-Mercaptonicotinic acid

Cat. No.: B183290
CAS No.: 38521-46-9
M. Wt: 155.18 g/mol
InChI Key: WYKHFQKONWMWQM-UHFFFAOYSA-N
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Description

2-Mercaptonicotinic acid is a chemical compound with the molecular formula C6H5NO2S. It is a white crystalline powder with a melting point of 270°C, at which it decomposes . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Mercaptonicotinic acid can be synthesized through several methods. One common approach involves the alkylation of 2-sulfanylpyridine-3-carboxylic acid with 3-bromo-1-propyne in the presence of bases such as potassium carbonate in acetone, triethylamine in dimethylformamide, or potassium hydroxide in water-ethanol mixtures . The reaction proceeds with the formation of 2-(prop-2-yn-1-ylsulfanyl)-pyridine-3-carboxylic acid and its derivatives.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar alkylation reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Mercaptonicotinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

  • 2-Mercaptopyridine-3-carboxylic acid
  • 2-Mercapto-6-methylnicotinic acid
  • 2-Mercaptoimidazole
  • 2-Mercaptothiazoline

Comparison: 2-Mercaptonicotinic acid is unique due to its specific structure, which allows it to form stable complexes with a variety of metal ions. This property distinguishes it from other similar compounds, making it particularly useful in coordination chemistry and catalysis .

Biological Activity

2-Mercaptonicotinic acid (2-MNA) is a thiol derivative of nicotinic acid that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of 2-MNA, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of 2-MNA is C6H5NO2SC_6H_5NO_2S with a molecular weight of 155.17 g/mol. The compound features a thiol (-SH) group that contributes to its reactivity and biological activity. Its structural characteristics enable it to participate in various biochemical interactions, particularly in redox reactions and coordination chemistry.

1. Antioxidant Properties

Research indicates that 2-MNA exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of 2-MNA has been attributed to its thiol group, which can donate electrons to neutralize reactive oxygen species (ROS) .

2. Antimicrobial Activity

2-MNA has demonstrated antimicrobial properties against a range of pathogens. Studies evaluating the minimum inhibitory concentration (MIC) of silver(I) complexes derived from 2-MNA revealed notable antibacterial effects. These complexes exhibited strong activity against both Gram-positive and Gram-negative bacteria . The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic processes.

3. Drug Delivery Applications

Recent advances have explored the use of 2-MNA in drug delivery systems, particularly in enhancing the bioavailability of therapeutic agents. For instance, 2-MNA was used to modify chitosan polymers, leading to the development of nanoparticles that improved insulin delivery through enhanced mucoadhesivity and permeability . In vitro studies showed that insulin nanoparticles encapsulated with mercaptonicotinic acid activated thiolated chitosan (MNA-TG-chitosan) exhibited significantly higher cellular uptake in HepG2 liver cells compared to unmodified chitosan formulations.

The biological activities of 2-MNA can be attributed to several mechanisms:

  • Thiol Reactivity : The presence of the thiol group allows 2-MNA to engage in nucleophilic attacks on electrophilic centers in biomolecules, facilitating various biochemical reactions such as thio-Michael additions .
  • Metal Coordination : 2-MNA can form complexes with metal ions (e.g., Pd(II), Pt(II), Ag(I)), which can enhance its biological efficacy by altering its pharmacokinetic properties or increasing its antimicrobial potency .
  • Cell Membrane Interaction : The amphiphilic nature of 2-MNA enables it to interact with lipid membranes, potentially aiding in drug permeation and cellular uptake .

Study on Antimicrobial Activity

A study conducted on silver(I) complexes derived from 2-MNA demonstrated their potential as antimicrobial agents. The complexes were tested against various bacterial strains, revealing MIC values indicating effective inhibition at low concentrations. This suggests that modifications using 2-MNA can enhance the efficacy of metal-based antimicrobial therapies.

Compound TypeMIC (µg/mL)Target Bacteria
Ag(II)-MNA10Staphylococcus aureus
Ag(II)-MNA15Escherichia coli
Ag(II)-MNA20Pseudomonas aeruginosa

Study on Drug Delivery

In another study focusing on insulin delivery systems, MNA-TG-chitosan nanoparticles were evaluated for their ability to facilitate insulin transport across buccal cell monolayers. The results indicated an increase in insulin permeability by approximately 150% compared to unmodified chitosan formulations .

Properties

IUPAC Name

2-sulfanylidene-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-7-5(4)10/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKHFQKONWMWQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9068110
Record name 2-Mercaptonicotinic acid
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Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>23.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671499
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

38521-46-9
Record name 2-Mercaptonicotinic acid
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Record name 2-Mercaptonicotinic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 1,2-dihydro-2-thioxo-
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Record name 2-Mercaptonicotinic acid
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Record name 2-Mercaptonicotinic Acid
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Record name 2-MERCAPTONICOTINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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